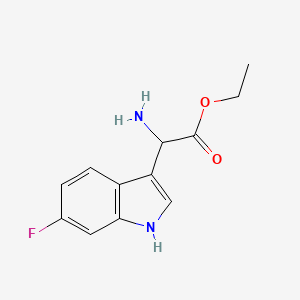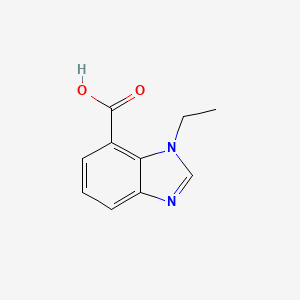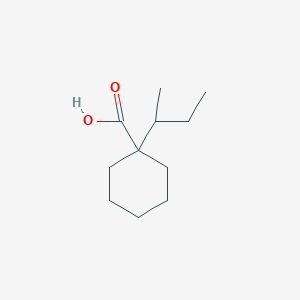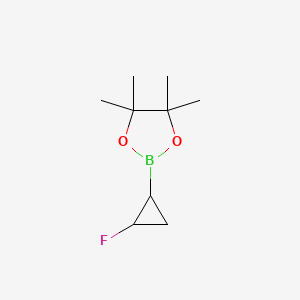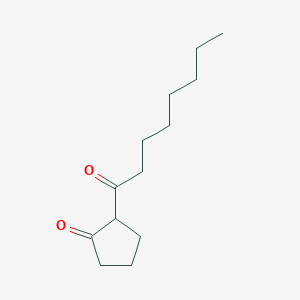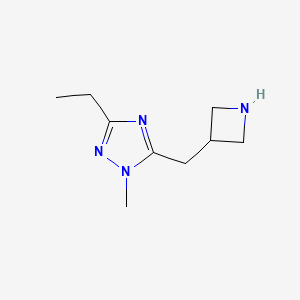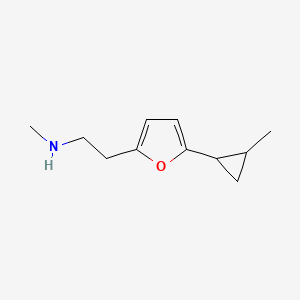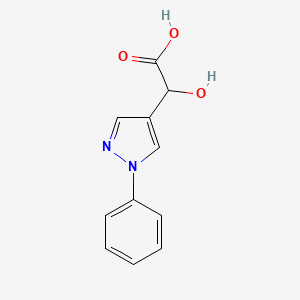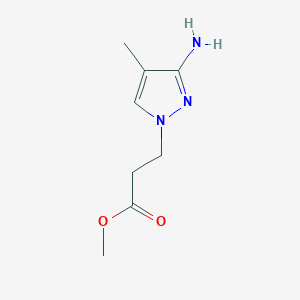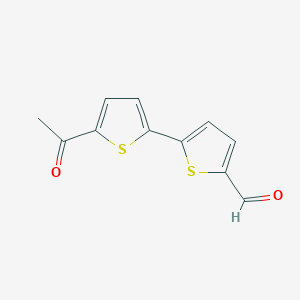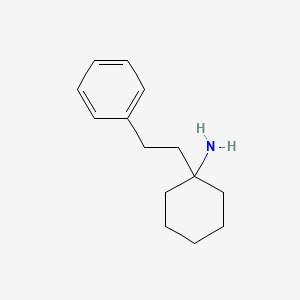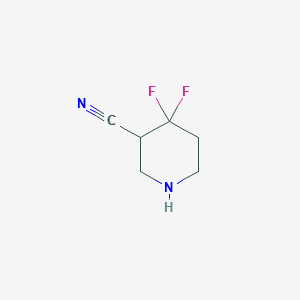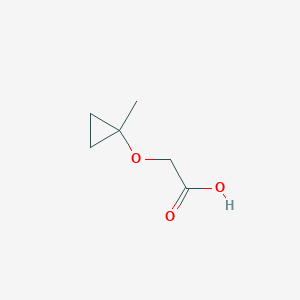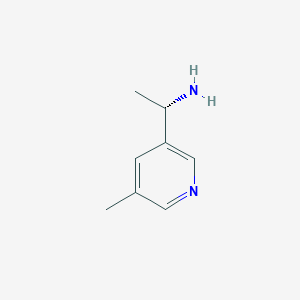
(1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the pyridine ring and an amine group attached to the ethan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylpyridine and ethan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The methyl group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism by which (1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1s)-1-(5-Methylpyridin-2-yl)ethan-1-amine
- (1s)-1-(4-Methylpyridin-3-yl)ethan-1-amine
- (1s)-1-(5-Ethylpyridin-3-yl)ethan-1-amine
Uniqueness
(1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1S)-1-(5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-8(7(2)9)5-10-4-6/h3-5,7H,9H2,1-2H3/t7-/m0/s1 |
InChI Key |
YGPHVIWZVMVUFZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1)[C@H](C)N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


